- Trihaloisocyanuric Acid/Triphenylphosphine: An Efficient System for Regioselective Conversion of Epoxides into Vicinal Halohydrins and Vicinal Dihalides under Mild ConditionsSynthesis, 2016, 48(9), 1381-1388,
Cas no 96-23-1 (1,3-Dichloro-2-propanol)
1,3-Dichloro-2-propanol structure
1,3-Dichloro-2-propanol
1,3-Dichloro-2-propanol Properties
Names and Identifiers
-
- 1,3-Dichloro-2-propanol
- 1,3-DICHLOROPROPAN-2-OL
- 1,3-DICHLOROPROPANOL-2
- 1-DIETHYLAMINO-2-BUTYNE
- A,A'-DICHLOROHYDRIN
- ALPHA,ALPHA'-DICHLOROHYDRIN
- ALPHA-DICHLOROHYDRIN
- ALPHA,GAMMA-GLYCERINDICHLOROHYDRIN
- A-PROPENYLDICHLOROHYDRIN
- DCP
- GAMMA-DICHLOROHYDRIN
- GLYCEROL-1,3-DICHLOROHYDRIN
- GLYCEROL-ALPHA
- GLYCEROL ALPHA,ALPHA'-DICHLOROHYDRIN
- GLYCEROL-ALPHA,GAMMA-DICHLOROHYDRIN
- GLYCEROL CHLOROHYDRIN
- GLYCEROL DICHLOROHYDRIN
- SYM-GLYCEROL DICHLOROHYDRIN
- 1,3-Dichloro-2-hydroxypropane
- 1,3-Dichloro-2-propanediol
- 1,3-Dichloro-2-propanol solution
- 1,3-DCP
- 1,3-dichloro-1,3-dideoxyglycerol
- 1,3-di-chloro-2-propanol
- 1,3-dichloro-2-propyl alcohol
- 1,3-dichlorohydrin
- 1,3-Dichloroisopropyl alcohOl
- Dichlorohydrin
- Enodrin
- gdch
- glycerol 1,3-dichlorohydrin
- U 25,354
- α,α'-Dichlorohydrin
- Glycerol α,γ-Dichlorohydrin
- Dichloropropanol
- 1,3-Dichloroisopropanol
- 1,3-Dichloro-2-propanol (ACI)
- 2-Chloro-1-(chloromethyl)ethanol
- Bis(chloromethyl)methanol
- NSC 70982
- Propylene dichlorohydrin
- sym-Dichloroisopropyl alcohol
- α,γ-Dichlorohydrin
- α-Dichlorohydrin
- +Expand
-
- MFCD00000951
- DEWLEGDTCGBNGU-UHFFFAOYSA-N
- 1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2
- ClCC(CCl)O
- 1732063
Computed Properties
- 127.98000
- 1
- 1
- 2
- 127.97957
- 6
- 28
- 0
- 0
- 0
- 0
- 0
- 1
- 0.8
- nothing
- 0
- 20.2
Experimental Properties
- 0.82490
- 20.23000
- 3074
- n20/D 1.483(lit.)
- Dissolution. >= 10 g/100 ml at 23 º C
- 174°C
- -4°C(lit.)
- Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
- 2691
- water: soluble10 part
- 2000 μg/mL in methanol
- Colorless transparent liquid with ether smell
- It can dissolve 11% in water at 19 ℃. It can be miscible with alcohol \ ether. It is soluble in vegetable oil and most organic solvents
- 1.363 g/mL at 20 °C
1.351 g/mL at 25 °C(lit.)
1,3-Dichloro-2-propanol Security Information
- GHS06 GHS08
- UB1400000
- 3
- 6.1
- S53-S45-S36/37-S16
- II
- R21; R25; R45
- T
- UN 2750 6.1/PG 2
- H301,H312,H350
- P201,P280,P301+P310,P308+P313
- dangerous
- 2-8°C
- II
- 45-21-25
- Danger
- Yes
- 6.1
- 10
1,3-Dichloro-2-propanol Customs Data
- 29055910
-
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1,3-Dichloro-2-propanol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid , Triphenylphosphine Solvents: Acetonitrile , Water ; 5 min, neutralized, rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Water Catalysts: Calcium chloride Solvents: Water ; 20 °C
Reference
- Hydrochlorination method for the manufacture of 1,3-dichloro-2-propanol from epichlorohydrin and hydrogen chloride in the presence of a saturated aqueous solution of calcium chloride, Russian Federation, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 1 h, rt
Reference
- Efficient synthesis of chlorohydrins. Ionic liquid-promoted ring-opening reaction of epoxides and TMSClTetrahedron Letters, 2004, 45(11), 2435-2438,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Ceric ammonium nitrate Solvents: Acetonitrile
Reference
- Highly regio- and stereoselective synthesis of β-halohydrins from epoxides catalyzed with ceric ammonium nitrateSynthetic Communications, 1997, 27(7), 1247-1258,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Zirconium oxychloride Solvents: Acetonitrile ; 30 min, rt
Reference
- Regio- and stereoselective ring opening of epoxides and aziridines using zirconyl chloride: an efficient approach for the synthesis of β-chlorohydrins and β-chloro aminesChemistry Letters, 2007, 36(1), 82-83,
Synthetic Circuit 12
Synthetic Circuit 13
1,3-Dichloro-2-propanol Raw materials
1,3-Dichloro-2-propanol Related Literature
-
Huo-Xi Jin,Xiao-Kun OuYang RSC Adv. 2015 5 92988
-
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-
4. Synthesis of 2,5-dihydrofurans via alkylidene carbene insertion reactionsLouise F. Walker,Ahmed Bourghida,Stephen Connolly,Martin Wills J. Chem. Soc. Perkin Trans. 1 2002 965
-
Huilong Ma,Junmin Zhang,Zhenzhe Zhang,Yaping Liu,Jianguo Fang Chem. Commun. 2016 52 12060
-
6. Continuous flow upgrading of glycerol toward oxiranes and active pharmaceutical ingredients thereofRomain Morodo,Romaric Gérardy,Guillaume Petit,Jean-Christophe M. Monbaliu Green Chem. 2019 21 4422
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Georg M. Scheutz,Jonathan L. Rowell,Fu-Sheng Wang,Khalil A. Abboud,Chi-How Peng,Brent S. Sumerlin Org. Biomol. Chem. 2020 18 6509
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Manuel Algarra González,Miguel Hernández López Analyst 1998 123 2217
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Donatella Giomi,Marino Malavolti,Oreste Piccolo,Antonella Salvini,Alberto Brandi RSC Adv. 2014 4 46319
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E. Yara-Varón,J. Eras,M. Torres,G. Villorbina,A. Espart,R. Canela-Garayoa RSC Adv. 2014 4 38418